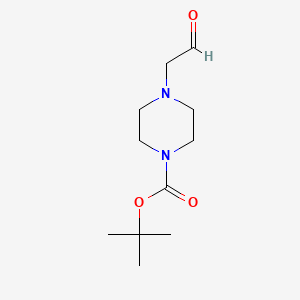

Tert-butyl 4-(2-oxoethyl)piperazine-1-carboxylate

Description

Chemical Identity and Nomenclature

This compound exhibits a well-defined molecular architecture characterized by its distinctive functional group arrangement. The compound possesses the molecular formula C11H20N2O3 and maintains a molecular weight of 228.29 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 945953-41-3, providing unambiguous identification within chemical databases.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the official name being this compound. Alternative nomenclature systems have generated several synonymous designations, including 4-(2-oxo-ethyl)-piperazine-1-carboxylic acid tert-butyl ester and 1-Boc-4-(2-oxoethyl)piperazine. These naming variations reflect different approaches to describing the same molecular structure while maintaining chemical accuracy.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CC(C)(C)OC(=O)N1CCN(CC1)CC=O. This notation provides a linear representation of the three-dimensional molecular structure, facilitating computational analysis and database searches. The International Chemical Identifier system has assigned the compound the InChIKey KGXKHDJWDRHJSH-UHFFFAOYSA-N, ensuring global recognition across various chemical information systems.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H20N2O3 | |

| Molecular Weight | 228.29 g/mol | |

| CAS Registry Number | 945953-41-3 | |

| InChIKey | KGXKHDJWDRHJSH-UHFFFAOYSA-N | |

| SMILES Notation | CC(C)(C)OC(=O)N1CCN(CC1)CC=O |

Historical Context in Piperazine Derivative Research

The development of this compound emerges from a rich historical foundation of piperazine chemistry that spans more than a century. Piperazine derivatives initially gained prominence in the nineteenth century when piperazine itself was first employed in the treatment of gout disease. This early therapeutic application established the foundation for subsequent investigations into the pharmacological potential of piperazine-containing compounds.

The evolution of piperazine research accelerated significantly during the early twentieth century when numerous researchers began synthesizing piperazine and substituted piperazine molecules, recognizing them as important pharmacophores found in various marketed drugs. These compounds demonstrated remarkable versatility, finding applications as antibiotics, anticancer agents, antimicrobials, antipsychotics, and antidepressants. The systematic exploration of piperazine modifications led to the development of second-generation antibiotic drugs and continued through to sixth-generation antibiotics.

Statistical analysis of pharmaceutical substructures has revealed that piperazine ranks as the third most frequently used nitrogen-containing heterocycle in pharmaceutical small molecule drugs, positioned directly behind piperidine and pyridine. This prominence reflects the unique properties that piperazine imparts to drug molecules, including enhanced solubility, appropriate basicity, and favorable conformational characteristics. The historical trajectory of piperazine research established the scientific foundation that enabled the development of sophisticated derivatives like this compound.

The emergence of protecting group chemistry in organic synthesis provided the conceptual framework necessary for developing Boc-protected piperazine derivatives. The tert-butoxycarbonyl protecting group became widely adopted due to its stability under basic conditions and ease of removal under acidic conditions. This methodology enabled the selective functionalization of piperazine rings, leading to the development of compounds like this compound as versatile synthetic intermediates.

Role in Modern Organic and Medicinal Chemistry

This compound occupies a prominent position in contemporary organic and medicinal chemistry as a crucial building block for synthesizing bioactive compounds. The compound serves as an essential intermediate in the synthesis of piperazinyl amides and derivatives with dual receptor affinities, particularly in the development of 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones. These synthetic applications demonstrate the compound's utility in creating molecules with specific pharmacological profiles.

Modern synthetic strategies have recognized the importance of monosubstituted piperazine derivatives in drug discovery efforts. The development of simplified procedures for preparing monosubstituted piperazine derivatives has enhanced the accessibility of compounds like this compound. These methodological advances enable researchers to obtain high yields and purity while maintaining cost-effectiveness, making such compounds more readily available for pharmaceutical research applications.

The structural characteristics of this compound contribute to its effectiveness in medicinal chemistry applications. The six-membered heterocyclic piperazine ring provides structural rigidity and presents two nitrogen atoms in opposing positions, creating opportunities for hydrogen bonding and electrostatic interactions. These features often lead to enhanced target affinity, specificity, water solubility, oral bioavailability, and improved absorption, distribution, metabolism, and excretion properties.

Research investigations have demonstrated that piperazine-containing compounds exhibit notable biological activities across various therapeutic areas. Contemporary studies have identified piperazine derivatives with sigma receptor affinity, revealing compounds that act as sigma receptor 1 agonists with high binding affinity. These findings illustrate the continued relevance of piperazine-based structures in discovering new therapeutic agents.

The compound's role extends beyond traditional pharmaceutical applications to include specialized synthetic transformations. Recent methodological developments have utilized Boc-protected piperazine derivatives in reactions such as alpha-arylation of aldehydes, enantioselective alpha-benzylation of aldehydes via photoredox organocatalysis, and enantioselective alpha-trifluoromethylation of aldehydes. These applications demonstrate the versatility of this compound in advanced synthetic chemistry.

Propriétés

IUPAC Name |

tert-butyl 4-(2-oxoethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-4-12(5-7-13)8-9-14/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXKHDJWDRHJSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587480 | |

| Record name | tert-Butyl 4-(2-oxoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945953-41-3 | |

| Record name | tert-Butyl 4-(2-oxoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Materials and Precursors

- Primary amine substrate : A suitable primary amine bearing a protected nitrogen (e.g., Boc-protected piperazine) is used.

- Nitrosoalkene precursors : Silylated ene-nitrosoacetals serve as stable precursors to generate nitrosoalkenes in situ, which react with the amine to form the dioxime intermediate.

Formation of Dioxime Intermediate

- The primary amine reacts with two equivalents of the nitrosoalkene precursor via Michael addition.

- Methanolysis of the resulting O-silyl ethers yields the bis(oximinoalkyl)amine intermediate.

- These intermediates are typically isolated as mixtures of E/Z isomers, which can be characterized by NMR spectroscopy.

Catalytic Reductive Cyclization

- The dioxime intermediate undergoes catalytic hydrogenation to form the piperazine ring.

- Catalysts : 5% Pd/C is commonly used at elevated hydrogen pressure (e.g., 40 bar H2) and moderate temperature (50 °C).

- Protection : The Boc group on the nitrogen is often introduced or maintained during hydrogenation to improve yield and simplify isolation.

- Alternative catalysts : Raney nickel can be used, especially when Pd/C leads to side reactions such as debenzylation.

Solvent and Stock Solution Preparation for the Compound

The solubility and formulation of this compound are critical for its handling in research and applications:

| Amount of Compound | Solvent Volume for 1 mM | Solvent Volume for 5 mM | Solvent Volume for 10 mM |

|---|---|---|---|

| 1 mg | 3.67 mL | 0.73 mL | 0.37 mL |

| 5 mg | 18.36 mL | 3.67 mL | 1.84 mL |

| 10 mg | 36.72 mL | 7.34 mL | 3.67 mL |

- Solvents such as DMSO, PEG300, Tween 80, corn oil, and water are used in sequence to prepare clear stock solutions.

- The order of solvent addition and clarity of solution at each step are critical to ensure proper dissolution without precipitation.

Summary Table of Preparation Steps

| Step | Description | Key Reagents/Catalysts | Notes |

|---|---|---|---|

| 1. Michael Addition | Primary amine + nitrosoalkene precursor → bis(oximinoalkyl)amine | Primary amine, silylated ene-nitrosoacetal | In situ generation of nitrosoalkene |

| 2. Methanolysis | Removal of O-silyl protecting groups | Methanol | Yields dioxime intermediate |

| 3. Catalytic Hydrogenation | Reductive cyclization to piperazine ring | 5% Pd/C or Raney Ni, H2 (40 bar), 50 °C | Boc protection improves yield |

| 4. Purification | Isolation of this compound | Chromatography, crystallization | Product characterized by NMR, X-ray |

Analyse Des Réactions Chimiques

Boc Deprotection

The Boc group is susceptible to acidic conditions, enabling its removal to yield a free piperazine amine. This reaction is critical for further functionalization in drug synthesis:

-

Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane .

-

Mechanism : Protonation of the carbonyl oxygen followed by cleavage of the Boc-carbamate bond.

-

Outcome : Generates a secondary amine intermediate, which can participate in subsequent nucleophilic reactions.

Ester Hydrolysis

The 2-oxoethyl ester moiety undergoes hydrolysis under basic or acidic conditions:

-

Basic Hydrolysis :

-

Acidic Hydrolysis :

Nucleophilic Substitution at the Piperazine Ring

The secondary amine of the piperazine ring (after Boc deprotection) participates in alkylation or acylation reactions:

-

Alkylation :

-

Acylation :

Reduction of the Oxoethyl Group

The ketone group in the 2-oxoethyl substituent can be reduced to a hydroxyl or methylene group:

-

Reducing Agents :

-

Sodium borohydride (NaBH<sub>4</sub>) for selective ketone-to-alcohol reduction.

-

Lithium aluminum hydride (LiAlH<sub>4</sub>) for complete reduction to a methylene group.

-

-

Mechanism : Hydride transfer to the carbonyl carbon, followed by protonation.

Cross-Coupling Reactions

The compound serves as a precursor in palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling :

Crystallographic and Structural Insights

Single-crystal X-ray diffraction data (from analogous compounds) reveal key structural features influencing reactivity :

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2<sub>1</sub>/c |

| Unit Cell Dimensions | a = 8.4007 Å, b = 16.4716 Å, c = 12.4876 Å |

| Piperazine Ring Conformation | Chair |

| Dihedral Angle (Boc vs. Piperazine) | 22.3° |

The chair conformation of the piperazine ring and steric effects from the tert-butyl groups hinder certain axial reactions, favoring equatorial attack .

Applications De Recherche Scientifique

Medicinal Chemistry

Tert-butyl 4-(2-oxoethyl)piperazine-1-carboxylate serves as an important intermediate in the synthesis of bioactive molecules, including pharmaceuticals. It has been studied for its potential as an antimicrobial agent due to its moderate antibacterial and antifungal activities against various microorganisms.

Organic Synthesis

The compound acts as a versatile building block for synthesizing novel organic compounds such as:

- Amides

- Sulphonamides

- Mannich bases

- Schiff’s bases

- Thiazolidinones

- Azetidinones

- Imidazolinones

These derivatives exhibit a wide spectrum of biological activities, including anticancer, antiparasitic, antihistamine, and antidepressive effects .

Crystallography

This compound has been utilized in X-ray diffraction studies to confirm its molecular structure. The crystal structure analysis provides insights into its conformation and intermolecular interactions, which are crucial for understanding its biological activity .

Research indicates that derivatives of this compound exhibit various biological activities:

- Antimicrobial : Moderate activity against bacteria and fungi.

- Anticancer : Potential applications in cancer therapy due to the ability to affect cellular mechanisms.

- Neuroprotective : Some derivatives have shown promise in models of neurodegenerative diseases like Parkinson's disease .

Case Studies

Several studies have highlighted the effectiveness of this compound and its derivatives:

Mécanisme D'action

The mechanism of action of tert-butyl 4-(2-oxoethyl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors. For example, as a protease inhibitor, it can bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the specific bioactive molecule synthesized from this compound.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between tert-butyl 4-(2-oxoethyl)piperazine-1-carboxylate and its analogs, focusing on substituent effects, stability, and applications.

Table 1: Structural and Functional Comparison of Piperazine Carboxylate Derivatives

Substituent Effects on Reactivity and Stability

- Ketone vs. Chloroethyl : The acetyl group in the target compound offers a reactive ketone for condensations (e.g., forming hydrazones or Schiff bases), whereas the chloroethyl analog () is more suited for nucleophilic substitutions or cross-couplings.

- Aminoethyl Reactivity: The aminoethyl derivative () introduces a primary amine, enabling peptide bond formation but requiring protection due to oxidation sensitivity.

- Diazoacetyl Photoreactivity : The diazo group () facilitates photochemical C–H insertion, a unique property absent in the acetyl derivative.

Activité Biologique

Tert-butyl 4-(2-oxoethyl)piperazine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperazine ring with a tert-butyl group and a 2-oxoethyl side chain. Its molecular formula is , and it has unique physical and chemical properties that influence its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antibacterial and antifungal activities. For instance, studies have shown moderate effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications.

| Microbial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

Anticancer Properties

In addition to its antimicrobial properties, the compound has demonstrated anticancer activity in preliminary studies. It has been observed to inhibit the growth of certain cancer cell lines, indicating potential therapeutic applications in oncology .

The mechanism of action of this compound involves interaction with biological macromolecules. The piperazine moiety enhances the compound's ability to bind to various targets within microbial cells and cancerous tissues. This interaction can disrupt cellular processes, leading to cell death or growth inhibition.

Key Mechanisms Identified

- Inhibition of Cell Wall Synthesis : Similar compounds have shown the ability to interfere with bacterial cell wall formation.

- Apoptosis Induction in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound. One notable case study involved testing its effects on Escherichia coli, where it exhibited a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .

Case Study Summary

| Study Reference | Microbial Strain | Concentration (µg/mL) | Observed Effect |

|---|---|---|---|

| E. coli | 50 | 70% Viability Reduction | |

| S. aureus | 100 | 60% Viability Reduction |

Applications in Medicinal Chemistry

Due to its diverse biological activities, this compound is being explored for various applications in medicinal chemistry:

- Antimicrobial Drug Development : Its effectiveness against bacteria and fungi positions it as a candidate for new antimicrobial agents.

- Cancer Therapeutics : The anticancer properties suggest potential use in developing novel cancer treatments.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(2-oxoethyl)piperazine-1-carboxylate, and how can reaction yields be optimized?

The compound is typically synthesized via multi-step reactions involving functionalization of the piperazine ring. A representative method includes coupling tert-butyl piperazine-1-carboxylate with a carbonyl-containing reagent under nucleophilic conditions. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate was synthesized by reacting tert-butyl piperazine-1-carboxylate with ethyl chloroacetate in the presence of a base like potassium carbonate in 1,4-dioxane at elevated temperatures (110°C), achieving yields up to 88.7% . Optimization involves controlling reaction time, stoichiometry, and solvent polarity.

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

- FT-IR : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the oxoethyl group).

- NMR : H NMR confirms proton environments (e.g., tert-butyl singlet at ~1.4 ppm, piperazine protons at 3.4–3.8 ppm) .

- LCMS : Validates molecular ion peaks and purity. Single-crystal X-ray diffraction is used for definitive structural confirmation, as demonstrated for analogous compounds .

Q. What safety precautions should be observed when handling this compound in laboratory settings?

The compound may exhibit acute oral toxicity (Category 4, H302). Standard precautions include:

- Using PPE (gloves, lab coat, eye protection).

- Avoiding inhalation/ingestion and working in a fume hood.

- Storing in a cool, dry place away from incompatible materials (strong acids/bases) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction provides atomic-level resolution of molecular geometry and intermolecular interactions. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate adopts a linear conformation with zig-zag crystal packing stabilized by C–H···O interactions . Hirshfeld surface analysis further quantifies intermolecular contacts (e.g., hydrogen bonds, van der Waals forces), critical for understanding solubility and stability .

Q. What strategies are effective for designing bioactive derivatives of this compound, particularly for enzyme inhibition?

The piperazine-carboxylate scaffold is versatile for medicinal chemistry. Derivatives can be tailored via:

- Side-chain functionalization : Introducing groups like sulfonamides or hydrazides to enhance target binding .

- Bioisosteric replacement : Substituting the oxoethyl group with bioisosteres (e.g., sulfonyl, acyl) to improve pharmacokinetics . For instance, tert-butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate was synthesized as a Bruton’s tyrosine kinase inhibitor, demonstrating moderate activity .

Q. How do reaction conditions influence the regioselectivity of nucleophilic substitutions on the piperazine ring?

Regioselectivity depends on steric and electronic factors. For example, substituting the piperazine nitrogen with bulky groups (e.g., tert-butyl) directs reactions to the less hindered site. In tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate synthesis, toluene at 110°C promoted selective coupling at the secondary amine . Solvent polarity (e.g., DMF vs. dioxane) and base strength (e.g., NaH vs. K₂CO₃) further modulate reactivity .

Q. What analytical approaches resolve contradictions in biological activity data for structurally similar derivatives?

Discrepancies in bioactivity (e.g., antimicrobial assays) may arise from crystal packing effects or stereochemical variations. Solutions include:

- Dose-response studies : Establishing IC₅₀ values under standardized conditions .

- Molecular docking : Correlating activity with binding affinity to targets like enzymes or receptors .

- Metabolic stability assays : Assessing derivative half-lives in biological matrices .

Methodological Insights

Q. How can researchers troubleshoot low yields in the final coupling step of this compound?

- Purification : Use silica gel chromatography with gradients (e.g., 5–20% EtOAc in CH₂Cl₂) .

- Reagent quality : Ensure anhydrous conditions for LiAlH₄ reductions .

- Catalyst optimization : Palladium catalysts (e.g., Pd/C) improve cross-coupling efficiency .

Q. What computational tools aid in predicting the compound’s reactivity and interaction with biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.